Hepcidin

Description

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOTXKZIRSHZQV-RXHOOSIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C113H170N34O31S9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2789.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356390-47-0 | |

| Record name | Hepcidin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356390470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery of Hepcidin: A Technical Chronicle of a Master Regulator

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery and historical context of hepcidin (B1576463), the master regulator of iron homeostasis.

Introduction: Unveiling a Dual-Function Peptide

The early 2000s marked a paradigm shift in our understanding of iron metabolism with the discovery of a small, cysteine-rich peptide named this compound. Initially identified through two independent lines of investigation, this compound emerged as a molecule with a fascinating dual identity: a potent antimicrobial peptide and the central hormonal regulator of systemic iron balance. This technical guide provides a comprehensive overview of the historical context, key experiments, and methodologies that led to the discovery and initial characterization of this compound, offering valuable insights for researchers and professionals in the field.

The Two-Pronged Discovery: Antimicrobial and Iron-Regulatory Roles

The story of this compound's discovery is unique in that it was identified nearly simultaneously by two different research groups, each focusing on distinct biological functions.

In 2000, Krause and colleagues isolated a novel 25-amino acid peptide from human blood ultrafiltrate which they named LEAP-1 (Liver-Expressed Antimicrobial Peptide) due to its hepatic origin and its observed antimicrobial activity against several bacteria and yeast.[1] Almost concurrently, in 2001, Park, Ganz, and colleagues isolated the same peptide from human urine, naming it This compound (hepatic bactericidal peptide).[2] Their research also highlighted its antimicrobial properties.

The crucial link to iron metabolism was forged when Pigeon and colleagues, in 2001, identified a new mouse liver-specific gene that was significantly overexpressed in iron-overloaded mice.[3] This gene encoded a protein with strong homology to the human this compound. This pivotal finding suggested a role for this compound in iron homeostasis, a hypothesis that was rapidly confirmed by subsequent studies.

Quantitative Data Summary

The initial characterization of this compound yielded critical quantitative data that laid the foundation for future research.

Table 1: Physicochemical Properties of Human this compound

| Property | Value | Reference |

| Preprothis compound | 84 amino acids | [2][4] |

| Prothis compound | 60 amino acids | [2] |

| Mature this compound-25 | 25 amino acids | [2][4] |

| This compound-22 | 22 amino acids (urine) | [2][4] |

| This compound-20 | 20 amino acids (urine, serum) | [2][4] |

| Molecular Weight (this compound-25) | ~2.7 kDa | [4] |

| Disulfide Bonds | 4 | [1][4] |

| Gene Location (HAMP) | Chromosome 19q13.1 | [5] |

Table 2: Early Measurements of this compound Concentrations

| Biological Fluid | Condition | Concentration Range | Reference |

| Urine | Healthy Controls | 3 - 9 nmol/mmol creatinine | [6] |

| Urine | Hemochromatosis | Reduced levels | [6] |

| Urine | Inflammation | Elevated levels | [6] |

| Serum | Healthy Males | 29 - 254 ng/mL | [7] |

| Serum | Healthy Females | 18 - 288 ng/mL | [7] |

Key Experimental Protocols

The discovery and characterization of this compound involved a series of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Purification of this compound from Human Urine

Objective: To isolate and purify the native this compound peptide from human urine for sequencing and functional characterization.

Methodology (based on Park et al., 2001): [2]

-

Urine Collection and Initial Processing: Large volumes of human urine were collected and subjected to cation exchange chromatography to enrich for cationic peptides like this compound.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The enriched peptide fraction was applied to a C18 RP-HPLC column.

-

Peptides were eluted using a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.

-

Fractions were collected and monitored for absorbance at 215 nm.

-

-

Further Purification: Fractions containing peptides of the expected molecular weight were further purified by subsequent rounds of RP-HPLC using different gradient conditions to achieve high purity.

-

Characterization: The purified peptides were subjected to amino acid sequencing by Edman degradation and mass analysis by MALDI-TOF mass spectrometry.

Cloning of the this compound Gene (HAMP)

Objective: To identify and isolate the gene encoding the this compound peptide.

Methodology (Generalized from techniques of the era):

The initial cloning of the this compound gene, also known as HAMP (this compound Antimicrobial Peptide), was a critical step. While the exact, detailed day-to-day protocols from the original labs are not fully public, the process would have followed established molecular biology techniques of the time. Two primary approaches were instrumental:

A. Suppressive Subtractive Hybridization (SSH): This technique was used to identify genes that are differentially expressed between two conditions, in this case, normal and iron-overloaded states.[8][9][10]

-

RNA Isolation: Total RNA was extracted from the livers of control mice and mice with experimentally induced iron overload.

-

cDNA Synthesis: Poly(A)+ mRNA was purified from the total RNA and used as a template to synthesize double-stranded cDNA.

-

Tester and Driver Preparation: The cDNA from the iron-overloaded mice served as the "tester," while the cDNA from the control mice was the "driver." The tester cDNA was divided into two populations and ligated with different adaptors.

-

Hybridization and Subtraction: The tester cDNAs were hybridized with an excess of driver cDNA. This resulted in the specific amplification of cDNA fragments that were more abundant in the tester population (i.e., upregulated by iron).

-

PCR Amplification: The subtracted cDNA population was then amplified by PCR using primers that anneal to the adaptors.

-

Cloning and Sequencing: The amplified cDNA fragments were cloned into a plasmid vector, and individual clones were sequenced to identify the genes.

B. 5' Rapid Amplification of cDNA Ends (5' RACE): This technique was used to obtain the full-length cDNA sequence, particularly the 5' end, once a partial sequence was identified.[11][12]

-

RNA Isolation: Total RNA was isolated from human liver tissue.

-

Reverse Transcription: A gene-specific primer (GSP1), designed from the known partial sequence of this compound, was used to prime the synthesis of the first-strand cDNA from the mRNA template using reverse transcriptase.

-

Tailing of cDNA: The 3' end of the newly synthesized cDNA was tailed with a known sequence, often a string of dC residues, using terminal deoxynucleotidyl transferase.

-

PCR Amplification: A nested gene-specific primer (GSP2) and a primer complementary to the tailed sequence were used to amplify the 5' end of the cDNA.

-

Cloning and Sequencing: The amplified PCR product was cloned and sequenced to determine the complete 5' untranslated region and the start of the open reading frame.

Analysis of this compound mRNA Expression by Northern Blot

Objective: To determine the tissue distribution and relative abundance of this compound mRNA.

Methodology (based on techniques from the early 2000s): [5][6][13]

-

RNA Isolation: Total RNA was extracted from various mouse or human tissues.

-

Gel Electrophoresis: A defined amount of total RNA (e.g., 20 µg) was denatured and separated by size on a formaldehyde-agarose gel.

-

Transfer to Membrane: The separated RNA was transferred from the gel to a nylon membrane via capillary action.

-

Probe Labeling: A cDNA probe corresponding to the this compound gene was labeled with a radioactive isotope (e.g., ³²P).

-

Hybridization: The membrane was incubated with the labeled probe in a hybridization solution, allowing the probe to anneal to the complementary this compound mRNA on the membrane.

-

Washing: The membrane was washed under stringent conditions to remove any non-specifically bound probe.

-

Detection: The membrane was exposed to X-ray film or a phosphorimager screen to visualize the radioactive signal, revealing the size and relative abundance of the this compound mRNA.

Mass Spectrometry for this compound Identification and Characterization

Objective: To determine the precise molecular weight and amino acid sequence of the purified this compound peptides.

Methodology (based on techniques from the early 2000s): [4]

-

Sample Preparation: Purified this compound samples were mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.

-

MALDI-TOF Mass Spectrometry: The sample was irradiated with a laser, causing the desorption and ionization of the peptide molecules. The time-of-flight of the ions to the detector was measured to determine their mass-to-charge ratio, and thus their molecular weight.

-

Tandem Mass Spectrometry (MS/MS): For sequencing, a specific peptide ion was selected and fragmented. The masses of the resulting fragment ions were then measured to deduce the amino acid sequence of the original peptide.

Antimicrobial Activity Assay

Objective: To assess the antimicrobial properties of synthetic or purified this compound.

Methodology (based on Krause et al., 2000): [1]

-

Bacterial/Fungal Strains: A panel of Gram-positive and Gram-negative bacteria, as well as yeast, were used.

-

Radial Diffusion Assay:

-

A nutrient-poor agar (B569324) was seeded with the test microorganism.

-

Small wells were punched into the agar, and different concentrations of this compound were added to the wells.

-

The plates were incubated to allow for microbial growth.

-

The diameter of the clear zone of growth inhibition around each well was measured to determine the antimicrobial activity.

-

Visualizing the Discovery and Function of this compound

Signaling Pathways

The regulation of this compound expression is a complex process involving multiple signaling pathways that respond to iron levels, inflammation, and erythropoietic demand.

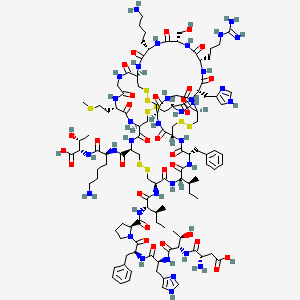

Caption: Regulation of this compound expression and its mechanism of action.

Experimental Workflow for this compound Discovery from Urine

The initial isolation and identification of this compound from urine followed a systematic workflow.

Caption: Workflow for the purification and identification of this compound from urine.

Logical Relationship of this compound's Dual Discovery

The convergence of two independent research paths was central to understanding this compound's multifaceted role.

Caption: Convergent discovery of this compound's dual functions.

Conclusion: A Foundation for Future Therapies

The discovery of this compound was a landmark achievement in the fields of hematology, immunology, and metabolism. The meticulous experimental work of several research groups unveiled a previously unknown regulatory system that is fundamental to iron homeostasis and host defense. The detailed methodologies and quantitative data from these early studies, as outlined in this guide, not only provide a historical context but also continue to inform current research and the development of novel therapeutic strategies for a wide range of iron-related disorders, from anemia of inflammation to hemochromatosis. The ongoing exploration of the intricate signaling pathways that regulate this compound promises to yield even more effective treatments for these debilitating conditions.

References

- 1. LEAP-1, a novel highly disulfide-bonded human peptide, exhibits antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum this compound: a novel diagnostic tool in disorders of iron metabolism | Haematologica [haematologica.org]

- 3. Mass spectrometry-based this compound measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of RNA by northern-blot hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prokaryotic Suppression Subtractive Hybridization PCR cDNA Subtraction, a Targeted Method To Identify Differentially Expressed Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of iron responsive genes by screening cDNA libraries from suppression subtractive hybridization with antisense probes from three iron conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of iron responsive genes by screening cDNA libraries from suppression subtractive hybridization with antisense probes from three iron conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5'RACE (Rapid Amplification of cDNA ends) [protocols.io]

- 11. Rapid Amplification of cDNA Ends (RACE) | Springer Nature Experiments [experiments.springernature.com]

- 12. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in Quantitative this compound Measurements by Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Hepcidin Gene (HAMP): A Comprehensive Technical Guide to its Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463), a peptide hormone encoded by the HAMP gene, is the master regulator of systemic iron homeostasis. It controls iron absorption from the duodenum and the release of iron from macrophages and hepatocytes. Dysregulation of this compound expression is a key factor in the pathophysiology of numerous iron-related disorders, including hereditary hemochromatosis, iron-deficiency anemia, and the anemia of inflammation. A thorough understanding of the structure of the HAMP gene and the intricate signaling pathways that govern its expression is therefore critical for the development of novel therapeutic strategies targeting these conditions. This guide provides an in-depth overview of the core aspects of HAMP gene structure and regulation, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

I. Structure of the Human this compound Gene (HAMP)

The human HAMP gene is located on chromosome 19q13.1.[1] It is a relatively small gene, composed of three exons and two introns.[2] The translated protein, preprothis compound, undergoes proteolytic processing to yield the mature, biologically active 25-amino acid peptide.

| Feature | Description | Reference |

| Gene Symbol | HAMP | [3] |

| Full Name | This compound Antimicrobial Peptide | [3] |

| Chromosomal Location | 19q13.12 | [3] |

| Exon Count | 3 | [2][3] |

| Intron Count | 2 | [2] |

Regulatory Elements in the HAMP Promoter

The transcriptional regulation of HAMP is complex and involves several key regulatory elements within its promoter region. These elements serve as binding sites for transcription factors that mediate the response to various stimuli.

| Regulatory Element | Location (relative to transcription start site) | Key Transcription Factors | Role | Reference |

| STAT3 Binding Site | -72/-64 | STAT3 (Signal Transducer and Activator of Transcription 3) | Mediates the inflammatory response, particularly in response to Interleukin-6 (IL-6).[4][5] | [4][6] |

| BMP-Responsive Elements (BMP-REs) | Proximal and Distal regions | SMAD1/5/8, SMAD4 | Mediate the response to iron levels via the Bone Morphogenetic Protein (BMP) signaling pathway.[7] | [7] |

| E-boxes | Multiple locations | USF1 (Upstream Stimulatory Factor 1), USF2 (Upstream Stimulatory Factor 2) | Involved in the basal and iron-regulated expression of HAMP.[6][7] | [6][7] |

| Hypoxia-Response Elements (HREs) | Putative sites identified | HIF-1α (Hypoxia-Inducible Factor 1-alpha) | Mediates the suppression of HAMP expression in response to hypoxia.[4] | [4] |

II. Regulation of HAMP Gene Expression

The expression of the HAMP gene is tightly controlled by a complex interplay of signaling pathways that respond to systemic iron levels, inflammation, erythropoietic demand, and hypoxia.

A. Regulation by Iron: The BMP/SMAD Pathway

The primary mechanism for sensing systemic iron levels and regulating this compound involves the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.

Under high iron conditions, increased levels of circulating iron-bound transferrin lead to the upregulation of BMP6 expression in liver sinusoidal endothelial cells. BMP6 then binds to a receptor complex on the surface of hepatocytes, which includes BMP type I and type II receptors and the co-receptor hemojuvelin (HJV). This binding event triggers the phosphorylation of receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8). The phosphorylated SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus and binds to BMP-REs in the HAMP promoter, thereby inducing gene transcription.[7]

Conversely, under low iron conditions, this pathway is downregulated, leading to decreased this compound production and increased iron availability.

B. Regulation by Inflammation: The JAK/STAT Pathway

During infection and inflammation, the expression of HAMP is strongly induced, leading to the sequestration of iron away from invading pathogens. This response is primarily mediated by the pro-inflammatory cytokine Interleukin-6 (IL-6) through the Janus kinase (JAK)/STAT signaling pathway.

IL-6 binds to its receptor on the surface of hepatocytes, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the STAT3-responsive element in the HAMP promoter, leading to a rapid and robust increase in gene transcription.[4][5]

C. Regulation by Hypoxia and Erythropoiesis

Hypoxia (low oxygen levels) and increased erythropoietic activity are potent suppressors of HAMP gene expression. This is a physiological adaptation to increase iron availability for the production of new red blood cells. The primary mediator of this suppression is thought to be Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can bind to putative Hypoxia-Response Elements (HREs) in the HAMP promoter and repress its transcription.[4] Additionally, erythroferrone (ERFE), a hormone produced by erythroblasts in response to erythropoietin, has been shown to suppress this compound expression, likely by interfering with the BMP/SMAD pathway.

III. Quantitative Data on HAMP Gene Expression

The following table summarizes quantitative data on the regulation of HAMP mRNA expression in response to various stimuli, as reported in the literature.

| Stimulus | Experimental System | Fold Change in HAMP mRNA Expression | Reference |

| High Iron Diet | SM/J mice | 3.6-fold increase | [8] |

| Iron Overload (non-HFE) | Human liver biopsies | ~2.4-fold increase (mean HAMP/Actin ratio 1.12 vs 0.47) | [9] |

| Interleukin-6 (IL-6) | Human hepatocytes | Elevated expression | [10] |

| Lipopolysaccharide (LPS) | Rat hepatocytes (in the presence of serum) | Increased expression | [11] |

| Iron Deficiency | Hamp (-/-) mice on iron-deficient diet | No change (as expected in knockout) | [12] |

| Iron Deficiency | RYGB-operated rats | Marked decrease |

IV. Experimental Protocols

Detailed methodologies for key experiments used to study the structure and regulation of the HAMP gene are provided below.

A. Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the HAMP Promoter

This protocol outlines the general steps for performing a ChIP assay to investigate the in vivo binding of a transcription factor (e.g., STAT3, SMAD4) to the HAMP promoter.

1. Cross-linking:

-

Treat cultured cells (e.g., HepG2) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[13]

2. Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer containing SDS.

-

Shear the chromatin by sonication to obtain DNA fragments of approximately 200-1000 bp.[13]

3. Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (or a negative control IgG).[13]

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

-

Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads using an elution buffer containing SDS.[13]

5. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a standard DNA purification kit.[14]

6. DNA Analysis:

-

Quantify the amount of immunoprecipitated HAMP promoter DNA using quantitative PCR (qPCR) with primers specific to the putative transcription factor binding site.

B. Luciferase Reporter Assay for HAMP Promoter Activity

This assay is used to quantify the transcriptional activity of the HAMP promoter in response to various stimuli.

1. Plasmid Construction and Transfection:

-

Clone the human HAMP promoter region of interest into a luciferase reporter vector (e.g., pGL3).

-

Co-transfect the HAMP promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) into a suitable cell line (e.g., HepG2).[15][16]

2. Cell Stimulation:

-

After transfection, treat the cells with the desired stimulus (e.g., IL-6, iron chelator, or iron donor) for a specified period.

3. Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

4. Measurement of Luciferase Activity:

-

In a luminometer, first measure the firefly luciferase activity by adding a luciferase assay substrate.

-

Then, add a Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously activate the Renilla luciferase reaction, and measure its activity.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction relative to an untreated control.

C. Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression

This protocol is for the quantification of HAMP mRNA levels.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.[17]

2. qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers specific for HAMP

-

A reference gene primer set (e.g., GAPDH, β-actin) for normalization

-

SYBR Green or a probe-based qPCR master mix[18]

-

3. qPCR Cycling and Data Acquisition:

-

Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17]

-

The instrument will measure the fluorescence signal at each cycle.

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for HAMP and the reference gene in each sample.

-

Calculate the relative expression of HAMP mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample.[17]

D. Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein Concentration

This protocol outlines the steps for a sandwich ELISA to measure this compound protein levels in biological fluids.

1. Plate Coating:

-

Coat the wells of a 96-well microplate with a capture antibody specific for this compound and incubate overnight.

2. Blocking:

-

Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS).

3. Sample and Standard Incubation:

-

Add standards of known this compound concentrations and the unknown samples to the wells and incubate.

4. Detection Antibody Incubation:

-

Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the this compound molecule. Incubate.

5. Enzyme Conjugate Incubation:

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

6. Substrate Addition and Signal Detection:

-

Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.

V. Conclusion

The intricate regulation of the HAMP gene at the transcriptional level is central to maintaining iron balance in the body. The BMP/SMAD and JAK/STAT pathways represent the primary signaling cascades that integrate signals of iron status and inflammation to fine-tune this compound expression. A comprehensive understanding of the HAMP gene structure, its regulatory elements, and the signaling networks that control its transcription is paramount for the development of targeted therapies for a wide range of iron-related disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuances of this compound biology and to screen for novel therapeutic agents that can modulate its expression.

References

- 1. HAMP this compound antimicrobial peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. This compound: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. The role of STAT, AP-1, E-box and TIEG motifs in the regulation of this compound by IL-6 and BMP-9: lessons from human HAMP and murine Hamp1 and Hamp2 gene promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic study of the this compound gene (HAMP) promoter and functional analysis of the c.-582A > G variant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. HAMP this compound antimicrobial peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Regulatory effects of tumor necrosis factor-alpha and interleukin-6 on HAMP expression in iron loaded rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of iron metabolism in Hamp (-/-) mice in response to iron-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA methylation suppresses liver Hamp expression in response to iron deficiency after bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation (ChIP) protocol [assay-protocol.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. cloud-clone.com [cloud-clone.com]

- 18. fn-test.com [fn-test.com]

Hepcidin Signaling in Iron Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepcidin (B1576463) is the master regulator of systemic iron homeostasis.[1][2] This 25-amino acid peptide hormone, primarily synthesized by hepatocytes, controls iron concentration in the plasma by modulating dietary iron absorption and the release of iron from cellular stores.[2][3] this compound exerts its function by binding to the cellular iron exporter ferroportin, inducing its internalization and degradation.[3][4] The dysregulation of this compound is a central feature in a variety of iron-related disorders, including iron-deficiency anemia and iron overload diseases like hereditary hemochromatosis and β-thalassemia.[3][5] Understanding the intricate signaling pathways that govern this compound expression is therefore critical for the development of novel therapeutics. This guide provides an in-depth overview of the core signaling pathways, presents key quantitative data, details relevant experimental protocols, and visualizes these complex systems.

The this compound-Ferroportin Axis: The Core Mechanism

The fundamental mechanism of this compound action involves its interaction with ferroportin (FPN), the only known iron exporter in vertebrates.[3] FPN is highly expressed on the surface of cells that are critical for iron flux into the plasma, including duodenal enterocytes (for dietary iron absorption) and macrophages of the reticuloendothelial system (for recycling iron from senescent erythrocytes).[2][5]

When this compound binds to FPN, it triggers the ubiquitination, internalization, and subsequent lysosomal degradation of the exporter.[4] This process effectively traps iron within these cells, leading to a decrease in plasma iron concentrations.[1][5]

-

High this compound: Leads to low plasma iron (hypoferremia) by blocking iron absorption and sequestration in macrophages. This is a characteristic of anemia of inflammation.[4][6]

-

Low this compound: Results in high plasma iron (hyperferremia) due to uncontrolled iron absorption and release. This is the hallmark of hereditary hemochromatosis.[1][7]

Core Signaling Pathways Regulating this compound Expression

This compound expression is transcriptionally regulated in hepatocytes by multiple converging pathways in response to iron levels, inflammation, and erythropoietic demand.[1][3]

The BMP/SMAD Pathway: The Primary Iron Sensor

The bone morphogenetic protein (BMP) and mothers against decapentaplegic homolog (SMAD) pathway is the principal driver of this compound expression in response to increased body iron stores.[1][8]

-

Ligand and Receptors: Increased liver iron stores stimulate the production of BMP6 by liver sinusoidal endothelial cells.[9] BMP6, along with other BMPs like BMP2, binds to a receptor complex on the hepatocyte surface, consisting of BMP type I and type II serine/threonine kinase receptors (e.g., ALK3/BMPR1A).[1][8]

-

Co-receptors: The activity of this complex is greatly enhanced by the co-receptor hemojuvelin (HJV).[1][2]

-

Iron-Sensing Complex: The hereditary hemochromatosis-associated proteins HFE and transferrin receptor 2 (TfR2) are crucial for sensing circulating, transferrin-bound iron.[10][11] When transferrin saturation is high, HFE dissociates from TfR1 and forms a complex with TfR2.[1][12] This HFE-TfR2 complex appears to interact with the HJV/BMP receptor complex to potentiate signaling.[10][13]

-

Intracellular Cascade: Activation of the receptor complex leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[8] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4.[8][14]

-

Transcriptional Activation: The p-SMAD1/5/8-SMAD4 complex translocates to the nucleus, where it binds to BMP-responsive elements (BMP-REs) in the this compound (HAMP) gene promoter, driving its transcription.[2][15]

-

Negative Feedback: SMAD7 acts as an inhibitory SMAD that provides a negative feedback loop, suppressing this compound expression by interfering with the BMP/SMAD signaling cascade.[8][15]

The JAK/STAT Pathway: The Inflammatory Response

Inflammation is a potent inducer of this compound expression, a mechanism thought to contribute to host defense by sequestering iron from pathogens.[1][4] This response is primarily mediated by the JAK/STAT pathway.

-

Cytokine Signal: Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are the main drivers of this pathway.[1][11] IL-6 is released by macrophages and other immune cells during infection or inflammation.

-

Receptor Activation: IL-6 binds to its receptor (IL-6R) on the surface of hepatocytes, leading to the activation of associated Janus Kinase 2 (JAK2).[1][8]

-

STAT3 Phosphorylation: Activated JAK2 phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).[1][11]

-

Transcriptional Activation: Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and binds to a STAT3-responsive element in the HAMP promoter, inducing this compound transcription.[1][8] This pathway is responsible for the anemia of inflammation (also known as anemia of chronic disease).[1]

Negative Regulators of this compound Expression

Suppression of this compound is crucial for increasing iron availability during times of high demand, such as vigorous erythropoiesis or in response to iron deficiency.

-

Matriptase-2 (TMPRSS6): This transmembrane serine protease, encoded by the TMPRSS6 gene, is a key negative regulator of this compound.[16][17] Matriptase-2 is thought to cleave HJV on the hepatocyte membrane, thereby dampening the BMP/SMAD signaling cascade and reducing this compound expression.[17][18] Loss-of-function mutations in TMPRSS6 cause Iron-Refractory Iron Deficiency Anemia (IRIDA), a condition characterized by inappropriately high this compound levels.[17][19]

-

Erythroferrone (ERFE): During periods of intense erythropoiesis (e.g., after blood loss), erythroblasts in the bone marrow produce the hormone erythroferrone.[4][20] ERFE acts on the liver to suppress this compound expression, likely by interfering with the BMP/SMAD pathway.[4][21] This suppression allows for increased iron absorption and mobilization to meet the demands of new red blood cell production.[4] ERFE is a key mediator in the pathophysiology of iron overload in β-thalassemia, where ineffective erythropoiesis leads to high ERFE levels and chronic this compound suppression.[20][22]

Quantitative Data Summary

Serum this compound concentrations are a key biomarker in iron metabolism research. The following tables summarize reference ranges from studies in healthy populations. It is important to note that values can vary significantly based on the assay used.

Table 1: Serum this compound-25 Reference Ranges in Adults

| Population | Median (nM) | 95% Reference Range (P2.5-P97.5) (nM) | Mean (ng/mL) | 90% or 95% Reference Range (ng/mL) | Citation(s) |

| Men (General) | 7.8 | 0.6 - 23.3 | 22.18 ± 12.17 (SD) | 6.32 - 46.06 (90% Range) | [23][24][25] |

| Women (Premenopausal) | 4.1 | 0.4 - 19.7 | 5.51 ± 2.8 (SD) | - | [6][23] |

| Women (Postmenopausal) | 8.5 | - | 7.29 ± 3.59 (SD) | - | [6][23] |

| Women (General) | - | - | 10.95 ± 6.06 (SD) | 3.44 - 24.78 (90% Range) | [25] |

| Combined Healthy Subjects | - | - | 9.25 ± 6.45 (SD) | 1.23 - 36.46 | [6] |

| Note: Conversion factor is approximately 1 ng/mL ≈ 0.36 nM. Ranges can differ based on assay methodology (e.g., ELISA vs. mass spectrometry) and population characteristics. |

Table 2: Performance Characteristics of Commercial this compound ELISA Kits

| Kit Feature | R&D Systems Quantikine | Thermo Fisher | Murine Compete™ ELISA |

| Assay Type | Solid-Phase Sandwich | Solid-Phase Sandwich | Competitive |

| Assay Time | 4.5 hours | 3.5 hours | 2 hours 45 min |

| Sample Types | Serum, Plasma, Urine, Cell Culture Supernates | Serum, Plasma, Other biological fluids | Murine Serum, Urine |

| Sensitivity | 3.81 pg/mL | Not specified | 0.18 ng/mL |

| Assay Range | 15.6 - 1,000 pg/mL | Not specified | 0.5 - 333 ng/mL |

| Citation(s) | [26] | [27] |

Key Experimental Protocols

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying this compound concentrations in biological samples. The following is a generalized protocol for a sandwich ELISA.

Principle: An antibody specific for this compound is pre-coated onto a microplate. Samples and standards are added, and any this compound present is bound. A second, enzyme-conjugated antibody is added, which also binds to the captured this compound. A substrate is then added, and the resulting colorimetric signal is proportional to the amount of this compound.[28]

Methodology:

-

Sample Preparation:

-

Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[26][28]

-

Plasma: Collect blood in tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant.[26][28]

-

Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[28]

-

-

Assay Procedure:

-

Bring all reagents and samples to room temperature.

-

Add 100 µL of standards and samples to appropriate wells of the pre-coated 96-well plate.[26]

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Aspirate the liquid from each well and wash the plate 3-5 times with ~350 µL of 1X Wash Buffer per well.[26] Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.

-

Add 100 µL of HRP-conjugated detection antibody to each well.[29]

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Repeat the wash step as described above.

-

Add 90-100 µL of substrate solution (e.g., TMB) to each well.[29]

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[26]

-

-

Data Analysis:

-

Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values for each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.[26]

-

Calculate the this compound concentration of the unknown samples by interpolating their absorbance values from the standard curve.

-

Assessment of SMAD Pathway Activation by Western Blot

Western blotting can be used to measure the phosphorylation status of SMAD1/5/8, providing a direct readout of BMP/SMAD pathway activation.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein (e.g., p-SMAD1/5/8). A second antibody for total SMAD protein is used as a loading control.

Methodology:

-

Lysate Preparation:

-

Treat cells (e.g., HepG2, primary hepatocytes) with stimuli (e.g., BMP6, IL-6) for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a buffer (e.g., RIPA buffer) containing protease and, critically, phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to preserve the phosphorylation state of proteins.[30]

-

For nuclear-localized proteins like p-SMADs, sonication of the lysate is strongly recommended to ensure complete extraction.[30]

-

Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet cellular debris.[30]

-

Determine protein concentration of the supernatant using a compatible assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[31]

-

Load samples onto an SDS-polyacrylamide gel (e.g., 10%) and separate proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated SMAD (e.g., rabbit anti-p-SMAD1/5/8) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[31]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[31]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.[31]

-

To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total SMAD1/5/8.

-

Quantify band intensities using densitometry software. The level of pathway activation is expressed as the ratio of p-SMAD to total SMAD.[31]

-

Analysis of this compound Promoter Activity by Luciferase Reporter Assay

This assay measures the transcriptional activity of the HAMP promoter in response to various stimuli.

Principle: A segment of the this compound gene promoter is cloned into a plasmid vector upstream of a reporter gene, typically firefly luciferase.[32] This construct is transfected into cells. The activity of the promoter is then quantified by measuring the light output from the luciferase enzyme, which is directly proportional to the level of transcription.[33]

Methodology:

-

Construct Generation:

-

Amplify the desired region of the murine or human this compound promoter (e.g., 1.0 kb upstream of the transcription start site) via PCR.[32]

-

Clone the PCR product into a luciferase reporter vector (e.g., pGL3-Basic).[32] A co-reporter plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often co-transfected to normalize for transfection efficiency.

-

-

Cell Culture and Transfection:

-

Plate hepatocyte-derived cells (e.g., HepG2) in 24- or 48-well plates.

-

Transfect the cells with the this compound promoter-luciferase construct and the normalization control plasmid using a suitable transfection reagent.

-

-

Stimulation and Lysis:

-

After 24-48 hours, replace the medium with fresh medium containing the desired stimulus (e.g., BMP6, IL-6, iron-bound transferrin) or vehicle control.

-

Incubate for a specified period (e.g., 8-24 hours).

-

Wash the cells with PBS and lyse them using a passive lysis buffer provided with the luciferase assay kit.

-

-

Luminometry:

-

Transfer a small volume of the cell lysate to a luminometer plate.

-

Use a dual-luciferase assay system to measure the light output. The instrument will first inject the firefly luciferase substrate and measure the signal, then inject a second reagent that quenches the firefly signal and initiates the Renilla luciferase reaction.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the data.

-

Express the results as "fold change" in promoter activity relative to the vehicle-treated control cells.

-

Conclusion and Therapeutic Implications

The regulation of this compound is a complex process involving the integration of multiple signaling pathways that sense iron status, inflammation, and erythropoietic needs. The BMP/SMAD and JAK/STAT pathways serve as the primary positive regulators, while TMPRSS6 and ERFE are key suppressors. A thorough understanding of these molecular mechanisms is paramount for the development of targeted therapies for iron disorders. Strategies aimed at manipulating this compound levels—such as this compound mimetics, agents that activate the BMP pathway, or inhibitors of negative regulators like TMPRSS6 and ERFE—hold significant promise for treating conditions of both iron overload and iron-restricted anemias.[5][7] The experimental protocols detailed herein provide a foundational toolkit for researchers and drug developers working to advance these therapeutic frontiers.

References

- 1. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Mechanisms Regulating Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Promising Therapeutic Target for Iron Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erythroferrone: An Erythroid Regulator of this compound and Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drg-international.com [drg-international.com]

- 7. Impact of BMP-SMAD and JAK-STAT Signaling Pathways on this compound Protein Expression and Iron Overloading in β-Thalassemia: A Review [ijsr.net]

- 8. Activation of STAT and SMAD Signaling Induces this compound Re-Expression as a Therapeutic Target for β-Thalassemia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serum Iron Overload Activates the SMAD Pathway and this compound Expression of Hepatocytes via SMURF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The hemochromatosis proteins HFE, TfR2, and HJV form a membrane-associated protein complex for this compound regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. JCI - Iron regulation by this compound [jci.org]

- 13. JCI - this compound regulation: ironing out the details [jci.org]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]

- 17. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The serine protease matriptase-2 (TMPRSS6) inhibits this compound activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. thebloodproject.com [thebloodproject.com]

- 22. Erythroferrone and this compound as mediators between erythropoiesis and iron metabolism during allogeneic hematopoietic stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ashpublications.org [ashpublications.org]

- 24. researchgate.net [researchgate.net]

- 25. Establishment of normal reference range of serum this compound in Indian blood donors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. intrinsiclifesciences.com [intrinsiclifesciences.com]

- 28. abbkine.com [abbkine.com]

- 29. cusabio.com [cusabio.com]

- 30. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 31. benchchem.com [benchchem.com]

- 32. In Vivo Imaging of this compound Promoter Stimulation by Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Luciferase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

The Central Role of Hepcidin in Iron Metabolism and Its Dysregulation in Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepcidin (B1576463), a peptide hormone synthesized by the liver, has emerged as the master regulator of systemic iron homeostasis. Its discovery has revolutionized our understanding of iron metabolism and the pathophysiology of a wide spectrum of iron-related disorders. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound's function, its intricate signaling pathways, and its pivotal role in both health and disease. We delve into the clinical manifestations of this compound dysregulation, including iron-deficiency anemia, anemia of chronic disease, and hereditary hemochromatosis. Furthermore, this guide details key experimental methodologies for the quantification of this compound and presents visualizations of its regulatory pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.

The this compound-Ferroportin Axis: The Core of Systemic Iron Regulation

Systemic iron balance is meticulously controlled by the interaction between this compound and its receptor, the iron exporter ferroportin (FPN).[1][2][3] this compound exerts its regulatory function by binding to ferroportin on the surface of cells, primarily duodenal enterocytes, macrophages, and hepatocytes.[3][4][5] This binding triggers the internalization and lysosomal degradation of the ferroportin protein, thereby blocking cellular iron egress into the plasma.[4][6][7]

When this compound levels are high, ferroportin is degraded, leading to reduced dietary iron absorption and sequestration of iron within macrophages and hepatocytes.[2][8] Conversely, low this compound levels allow for increased ferroportin expression on cell surfaces, facilitating iron absorption and release from stores.[9][10] This dynamic interplay ensures that plasma iron concentrations are maintained within a narrow physiological range.

Molecular Regulation of this compound Expression

The hepatic expression of the this compound gene (HAMP) is tightly controlled by several systemic signals, including body iron stores, inflammatory cytokines, erythropoietic demand, and hypoxia.[2][4][11] These signals are integrated through complex signaling pathways that converge on the HAMP promoter.

Regulation by Iron Status: The BMP-SMAD Pathway

The primary mechanism by which the body senses iron levels to modulate this compound expression is through the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway.[2][4] Increased circulating iron, in the form of transferrin-bound iron, and elevated iron stores in the liver stimulate the production of BMP6 by liver sinusoidal endothelial cells.[2] BMP6, along with BMP2, binds to a receptor complex on hepatocytes, which includes BMP receptors (BMPR), the co-receptor hemojuvelin (HJV), and the HFE protein.[2][6][12] This binding event initiates a phosphorylation cascade, leading to the phosphorylation of SMAD1, 5, and 8 proteins.[12] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the HAMP promoter, thereby upregulating this compound transcription.[12]

Conversely, iron deficiency leads to reduced BMP6 expression and increased activity of the transmembrane serine protease TMPRSS6 (also known as matriptase-2).[6] TMPRSS6 cleaves hemojuvelin from the cell surface, dampening the BMP-SMAD signal and suppressing this compound expression.[6]

Regulation by Inflammation: The JAK-STAT Pathway

During infection and inflammation, pro-inflammatory cytokines, particularly interleukin-6 (IL-6), are potent inducers of this compound expression.[5][12] This response is mediated through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[2] IL-6 binds to its receptor on the surface of hepatocytes, activating the associated JAK proteins.[12] Activated JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus.[5] In the nucleus, phosphorylated STAT3 binds to a STAT3-responsive element in the HAMP promoter, leading to a rapid and robust increase in this compound transcription.[2] This inflammatory-driven rise in this compound is a key contributor to the pathophysiology of anemia of chronic disease.[8]

Regulation by Erythropoiesis and Hypoxia

Increased erythropoietic activity, such as in response to blood loss or treatment with erythropoietin, strongly suppresses this compound expression to ensure an adequate iron supply for hemoglobin synthesis.[3][10] This suppression is mediated, at least in part, by the erythroid regulator erythroferrone (ERFE), which is produced by erythroblasts in the bone marrow.[1][13] ERFE is thought to act by sequestering BMPs, thereby inhibiting the BMP-SMAD signaling pathway and reducing this compound transcription.[1] Hypoxia also inhibits this compound expression, although the precise mechanisms are still being elucidated.[4][11]

This compound in Iron Metabolism Disorders

Dysregulation of this compound production is the central pathogenic mechanism in a variety of iron disorders.[14][15]

Iron-Deficiency Anemia (IDA)

In true iron deficiency, this compound levels are appropriately suppressed to maximize intestinal iron absorption and the release of iron from stores.[9][16] However, in certain conditions, inappropriately high this compound levels can cause or exacerbate iron deficiency.

Anemia of Chronic Disease (ACD)

ACD, also known as anemia of inflammation, is characterized by high levels of this compound driven by inflammatory cytokines like IL-6.[8][9][17] The elevated this compound blocks the release of iron from macrophages that have recycled iron from senescent red blood cells, leading to iron-restricted erythropoiesis despite adequate body iron stores.[6][8] This results in a functional iron deficiency, where iron is trapped within cells and unavailable for red blood cell production.[8]

Hereditary Hemochromatosis (HH)

Hereditary hemochromatosis is a group of genetic disorders characterized by excessive iron absorption and progressive iron overload in various organs, particularly the liver, heart, and pancreas.[18][19] The underlying cause of most forms of HH is a deficiency in this compound production due to mutations in genes involved in its regulation, such as HFE, HJV, TFR2, and HAMP itself.[4][18][20] The inappropriately low this compound levels lead to uncontrolled ferroportin activity, resulting in increased intestinal iron absorption and the release of iron from stores, culminating in systemic iron overload.[18][20]

Iron-Loading Anemias

In conditions with ineffective erythropoiesis, such as β-thalassemia, this compound expression is suppressed despite significant iron overload.[6][10] The expanded but ineffective erythropoiesis leads to high levels of erythroferrone, which inhibits this compound production, thereby increasing dietary iron absorption and exacerbating the iron overload state.[10][21]

Quantitative Data on this compound Levels in Iron Disorders

The measurement of serum or urine this compound can be a valuable tool in the differential diagnosis of iron disorders. The following table summarizes typical this compound levels observed in various conditions.

| Condition | Typical Serum this compound Levels | References |

| Healthy Adults (Male) | 29 - 254 ng/mL (median 112 ng/mL) | [22] |

| Healthy Adults (Female) | 17 - 286 ng/mL (median 65 ng/mL) | [22] |

| Iron-Deficiency Anemia | Undetectable or very low (< 5 ng/mL) | [22] |

| Anemia of Chronic Disease | High | [22][23] |

| Hereditary Hemochromatosis (HFE-related) | Low or inappropriately normal | [22] |

| Juvenile Hemochromatosis | Undetectable or very low | [22][24] |

| β-Thalassemia (non-transfused) | Very low | [24] |

| Chronic Kidney Disease | High | [22][25] |

Note: this compound concentrations can vary significantly between different assays and laboratories. The values presented are for general guidance.

Experimental Protocols for this compound Quantification

Accurate measurement of this compound is crucial for both research and clinical applications. Several methods have been developed, with enzyme-linked immunosorbent assays (ELISA) and mass spectrometry (MS)-based techniques being the most common.[23]

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

Principle: This assay involves a competition between unlabeled this compound in the sample and a known amount of labeled (e.g., biotinylated) this compound for binding to a limited number of anti-hepcidin antibody sites coated on a microplate. The amount of labeled this compound that binds is inversely proportional to the concentration of this compound in the sample.

Detailed Methodology:

-

Plate Coating: 96-well microplates are coated with a capture anti-hepcidin antibody and incubated overnight at 4°C. Plates are then washed to remove unbound antibody and blocked to prevent non-specific binding.

-

Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of synthetic this compound-25. Serum or plasma samples are diluted as required.

-

Competitive Reaction: Standards and samples are added to the wells, followed by the addition of a fixed concentration of biotinylated this compound. The plate is incubated to allow for competitive binding to the capture antibody.

-

Detection: After washing to remove unbound reagents, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and binds to the captured biotinylated this compound.

-

Substrate Addition: Following another wash step, a chromogenic substrate for HRP (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength.

-

Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is then interpolated from this curve.

Mass Spectrometry (MS)-Based Methods

Principle: MS-based methods, often coupled with liquid chromatography (LC-MS/MS), offer high specificity and accuracy for this compound quantification.[26] These methods directly measure the mass-to-charge ratio of this compound and its fragments, allowing for precise identification and quantification, often using a stable isotope-labeled internal standard.

Detailed Methodology:

-

Sample Preparation: Serum or plasma samples are typically subjected to protein precipitation to remove larger proteins.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled this compound internal standard is added to each sample and calibrator.

-

Solid-Phase Extraction (SPE): Samples are often further purified and concentrated using SPE to remove interfering substances.

-

Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system, where this compound and the internal standard are separated from other components based on their physicochemical properties as they pass through a chromatography column.

-

Mass Spectrometry (MS) Detection: The eluent from the LC column is introduced into the mass spectrometer. The this compound and internal standard molecules are ionized, and the mass spectrometer selects the precursor ions. These ions are then fragmented, and specific fragment ions are detected.

-

Quantification: The ratio of the peak area of the endogenous this compound to the peak area of the internal standard is calculated. This ratio is used to determine the concentration of this compound in the sample by comparing it to a calibration curve prepared with known concentrations of this compound.

Therapeutic Targeting of the this compound Pathway

The central role of this compound in iron homeostasis makes it an attractive therapeutic target for a range of iron disorders.[3][27][28]

-

This compound Agonists and Mimetics: For disorders of this compound deficiency, such as hereditary hemochromatosis and iron-loading anemias, strategies to increase this compound activity are being explored.[6][29] These include the development of this compound agonists, such as minihepcidins, which are small, modified peptides that mimic the function of native this compound.[1]

-

This compound Antagonists: In conditions of this compound excess, such as anemia of chronic disease, therapeutic approaches aim to reduce this compound levels or block its activity.[3][29] These include anti-hepcidin antibodies, inhibitors of this compound production (e.g., targeting the BMP-SMAD or JAK-STAT pathways), and molecules that interfere with the this compound-ferroportin interaction.[3][9]

Conclusion

This compound stands as the cornerstone of systemic iron regulation, and its dysregulation is a fundamental driver of numerous iron metabolism disorders. A thorough understanding of its complex regulatory pathways is essential for the development of novel diagnostic and therapeutic strategies. The continued refinement of this compound quantification methods and the advancement of this compound-targeted therapies hold great promise for improving the management of patients with these debilitating conditions. This guide provides a comprehensive technical overview to support ongoing research and drug development efforts in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pathophysiology and pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of this compound Regulation: Implications for the Anemia of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron metabolism and iron disorders revisited in the this compound era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulators of this compound expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Role of this compound in the pathophysiology and diagnosis of anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound and Anemia: A Tight Relationship [frontiersin.org]

- 11. Regulation of this compound and iron-overload disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

- 14. This compound and Disorders of Iron Metabolism | Annual Reviews [annualreviews.org]

- 15. karger.com [karger.com]

- 16. scispace.com [scispace.com]

- 17. Khan Academy [khanacademy.org]

- 18. Iron overload - Wikipedia [en.wikipedia.org]

- 19. Hemochromatosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 20. Pathophysiology of Hereditary Hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Iron metabolism and iron disorders revisited in the this compound era | Haematologica [haematologica.org]

- 22. ashpublications.org [ashpublications.org]

- 23. researchgate.net [researchgate.net]

- 24. This compound in iron overload disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Relation of this compound to Iron Disorders, Inflammation and Hemoglobin in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. This compound as a therapeutic target in iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Physiological functions of hepcidin beyond iron regulation

An In-depth Technical Guide on the Non-Canonical Physiological Functions of Hepcidin (B1576463)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a peptide hormone primarily synthesized by the liver, is unequivocally recognized as the master regulator of systemic iron homeostasis. Its canonical function involves the internalization and degradation of the iron exporter ferroportin, thereby controlling dietary iron absorption and iron recycling by macrophages. However, a growing body of evidence has illuminated a multifaceted role for this compound that extends far beyond iron metabolism. This technical guide provides a comprehensive overview of the non-canonical physiological functions of this compound, with a focus on its roles in inflammation, innate immunity, neuroinflammation, cardiovascular physiology, and metabolic regulation. We delve into the molecular mechanisms and signaling pathways underpinning these functions, present quantitative data from key studies, and provide detailed experimental protocols for their investigation. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target the diverse biological activities of this compound.

Introduction

Initially discovered as a liver-expressed antimicrobial peptide (LEAP-1), this compound's profound role in iron regulation has since dominated the scientific literature.[1] The this compound-ferroportin axis is a critical control point in maintaining iron balance, and its dysregulation is central to the pathophysiology of both iron deficiency and iron overload disorders.[2] Nevertheless, the initial discovery of its antimicrobial properties hinted at a broader physiological significance.

Subsequent research has revealed that this compound is a key mediator in the host's response to infection and inflammation, acts as a signaling molecule in the central nervous system, influences cardiovascular health, and participates in the regulation of glucose and lipid metabolism. These non-canonical functions are often intertwined with its role in iron metabolism but also exhibit iron-independent effects, opening new avenues for therapeutic intervention in a wide range of diseases. This whitepaper will explore these functions in detail, providing the technical information necessary for their further study and potential therapeutic exploitation.

This compound in Inflammation and Host Defense

This compound plays a dual role in the host's defense against pathogens, acting as both a direct antimicrobial agent and an indirect modulator of immunity through iron sequestration.

Direct Antimicrobial Activity

This compound exhibits direct microbicidal activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] This function is attributed to its cationic and amphipathic properties, allowing it to disrupt microbial membranes. The antimicrobial potency of this compound is influenced by environmental factors such as pH.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Pathogens

| Pathogen | This compound Isoform | MIC (µM) | Reference |

| Escherichia coli | Drhep | 15 | [5] |

| Streptococcus agalactiae | Drhep | 10 | [5] |

| Aeromonas hydrophila | Drhep | 20 | [5] |

| Staphylococcus aureus | Drhep | 25 | [5] |

| E. coli | Dmhep_8cysV1 | 25 | [5] |

| S. agalactiae | Dmhep_8cysV1 | 20 | [5] |

| A. hydrophila | Dmhep_8cysV1 | 25 | [5] |

| S. aureus | Dmhep_8cysV1 | 25 | [5] |

| E. coli | Dmhep_8cysV2 | 20 | [5] |

| S. agalactiae | Dmhep_8cysV2 | 10 | [5] |

| A. hydrophila | Dmhep_8cysV2 | 20 | [5] |

| S. aureus | Dmhep_8cysV2 | 15 | [5] |

Drhep, Dmhep_8cysV1, and Dmhep_8cysV2 are this compound variants from fish, demonstrating the conserved antimicrobial function across species.

Indirect Antimicrobial Effects via Iron Sequestration

During infection and inflammation, pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), potently induce this compound expression.[6][7] This leads to the degradation of ferroportin on macrophages and duodenal enterocytes, resulting in decreased plasma iron concentrations (hypoferremia).[1][8] This "nutritional immunity" sequesters iron away from invading extracellular pathogens that require it for proliferation.[5][9] However, this iron sequestration within macrophages can be detrimental in infections caused by intracellular pathogens that thrive in an iron-rich environment.[9][10]

Modulation of Macrophage Polarization

This compound can influence the polarization of macrophages, key cells of the innate immune system. Studies have shown that this compound can induce the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by the expression of markers like iNOS.[11] Conversely, neutralizing this compound can enhance the anti-inflammatory M2 phenotype.[11] This suggests that this compound can directly shape the nature of the immune response.

Table 2: Effect of this compound on Macrophage Polarization Markers

| Cell Type | Treatment | Marker | Change | Reference |

| THP-1 derived macrophages | This compound | iNOS (M1) | Increased | [11] |

| THP-1 derived macrophages | This compound | CD206 (M2) | No significant change | [11] |

| THP-1 derived macrophages | This compound | IFN-γ/IL-4 ratio | Increased | [11] |

| Monocyte derived macrophages | This compound | CD16+ (M1) | Increased | [11] |

| Monocyte derived macrophages | This compound | CD23+ (M1) | Increased | [11] |

| Monocyte derived macrophages | This compound Neutralizing Ab | CD10+ (M2) | Increased | [11] |

| Monocyte derived macrophages | This compound Neutralizing Ab | CCL22+ (M2) | Increased | [11] |

Signaling Pathways in Inflammation

The induction of this compound during inflammation is primarily mediated by the IL-6/JAK/STAT3 pathway.[12] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can also induce this compound expression through Toll-like receptor 4 (TLR4) signaling, both directly in hepatocytes and indirectly through the induction of IL-6 from immune cells.[1][8]

Caption: Inflammatory signaling pathway leading to this compound production.

This compound in the Central Nervous System

This compound and ferroportin are expressed in various brain cells, including neurons and glia, suggesting a local iron regulatory system within the central nervous system (CNS).[13] Dysregulation of this axis is implicated in neuroinflammatory and neurodegenerative diseases.

In the context of Alzheimer's disease (AD), this compound has been shown to have a protective role.[13][14] Pre-treatment with this compound can reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from amyloid-beta (Aβ)-activated astrocytes and microglia.[15] This anti-inflammatory effect can protect neurons from Aβ-induced toxicity and oxidative stress.[15]

Table 3: Effect of this compound on Aβ-Induced Neuroinflammation

| Cell Type | Treatment | Measured Parameter | Result | Reference |

| Astrocytes & Microglia | Aβ + this compound pre-treatment | TNF-α secretion | Reduced compared to Aβ alone | [15] |

| Astrocytes & Microglia | Aβ + this compound pre-treatment | IL-6 secretion | Reduced compared to Aβ alone | [15] |

| Neurons | Conditioned media from Aβ-treated glia + this compound | Neurotoxicity | Reduced | [15] |

| Neurons | Conditioned media from Aβ-treated glia + this compound | Oxidative damage | Reduced | [15] |

| Mice (in vivo) | Intracerebral Aβ injection + this compound | Glial activation | Reduced | [15] |

| Mice (in vivo) | Intracerebral Aβ injection + this compound | Oxidative damage | Reduced | [15] |

This compound in Cancer Biology

The role of this compound in cancer is complex and appears to be context-dependent. In many cancers, including breast, prostate, and colorectal cancer, this compound expression is upregulated.[16][17][18] This can lead to increased intracellular iron retention in cancer cells by degrading ferroportin, which in turn can promote tumor growth, proliferation, and metastasis.[16][18] this compound can act in an autocrine manner in some cancer cells, such as prostate cancer cells, to increase their iron stores and enhance their viability.[16]

This compound in the Cardiovascular System

Beyond systemic iron regulation, a local this compound/ferroportin axis operates within the heart, playing a crucial role in cardiomyocyte iron homeostasis.[3][19]

Cardiac Iron Homeostasis